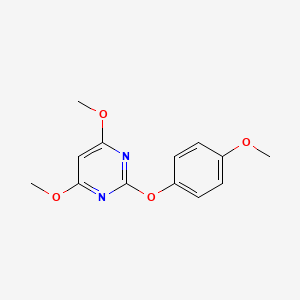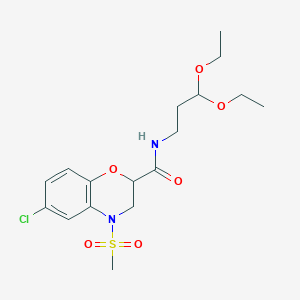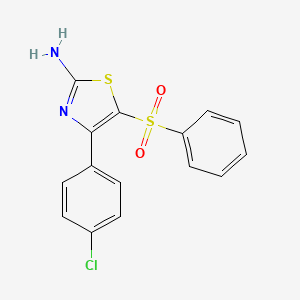
4-Bromo-2-naphthaldehyde
説明
4-Bromo-2-naphthaldehyde is a chemical compound with the molecular formula C11H7BrO . It is a solid substance at room temperature . The CAS RN for this compound is 874357-11-6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring with a bromine atom attached at the 4th position and an aldehyde group at the 2nd position . The average molecular weight is 235.077 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a study on the NHC-catalyzed reactions between 2-bromo-2-enals and acylhydrazones might provide some insight into the types of reactions that this compound could undergo .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The average molecular weight is 235.077 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found.科学的研究の応用
Organic Synthesis Applications
4-Bromo-2-naphthaldehyde has been utilized in organic synthesis, particularly in the preparation of various chemical compounds. For instance, it has been used in the acid-catalyzed formation of C–C and C–S bonds via excited-state proton transfer. This process involves the preparation of benzyl sulfides and polycyclic amines, highlighting the compound's versatility in organic synthesis (Strada et al., 2019).
Synthesis of Pharmaceutical Intermediates
This compound has been studied for its role in synthesizing intermediates of various pharmaceutical compounds. For example, it is involved in the synthesis of 6-Methoxy-2-naphthaldehyde, a compound used in the production of the drug Nabumetone. This process includes steps like bromination, reduction, and methylation (Guo-tong, 2007).
Antimicrobial Activity Research
Research has been conducted on derivatives of this compound for their antimicrobial properties. Studies on 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes and their oxime derivatives revealed significant antimicrobial activity, demonstrating the potential of this compound derivatives in medicinal chemistry (Yadav et al., 2017).
Solubility and Purification Process Applications
The solubility properties of 4-Bromo-1,8-naphthalic anhydride, a related compound, have been investigated in different solvents. This research is crucial for understanding the reaction and purification processes in the chemical industry, where this compound may be involved (Hu et al., 2013).
Chemosensor Development
This compound has been used in the synthesis of chemosensors. A 2-hydroxy-1-naphthaldehyde-based chemosensor was developed for the selective detection of aluminum ions. This showcases the compound's utility in developing sensors for specific ions, which is important in environmental monitoring and analytical chemistry (Sun et al., 2018).
Supramolecular Chemistry and Molecular Recognition
The compound 2-Hydroxy-1-naphthaldehyde, a derivative of this compound, has been widely utilized as a building block in supramolecular chemistry for the development of sensors. These sensors are designed for the recognition of various cations and anions, demonstrating the broad application of derivatives in molecular recognition (Das & Goswami, 2017).
Safety and Hazards
作用機序
Target of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . Therefore, it’s plausible that 4-Bromo-2-naphthaldehyde may interact with these compounds in a similar manner.
Mode of Action
The interaction of this compound with its targets involves the formation of oximes and hydrazones . In these reactions, the oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction in organic chemistry . These reactions could potentially affect various biochemical pathways, depending on the specific context and environment.
Pharmacokinetics
The compound’s reactivity suggests that it may be metabolized through reactions with hydroxylamine or hydrazine to form oximes or hydrazones . These reactions could potentially influence the compound’s bioavailability.
Result of Action
The formation of oximes and hydrazones could potentially lead to various downstream effects, depending on the specific cellular context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the compound’s reactivity and the equilibrium between different reaction products . .
特性
IUPAC Name |
4-bromonaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBWXFQJIKOIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B3038545.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide](/img/structure/B3038547.png)
![3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3038548.png)
![9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3038550.png)


![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate](/img/structure/B3038554.png)

![(E)-3-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B3038556.png)
![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate](/img/structure/B3038557.png)
![4-{[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]methyl}phenyl methyl ether](/img/structure/B3038558.png)
![4-[2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B3038559.png)